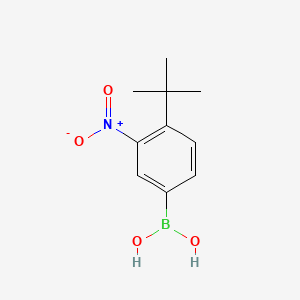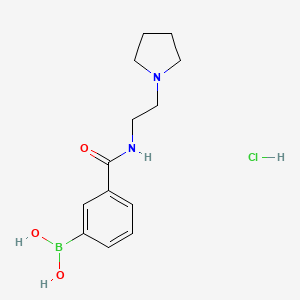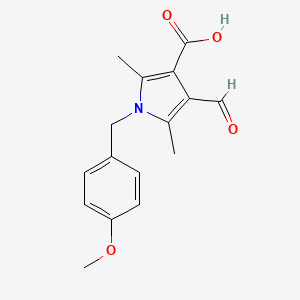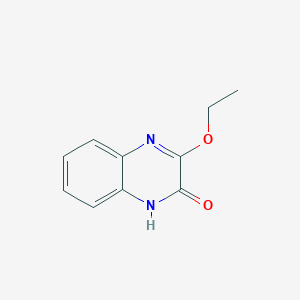
(3-Isopropylphenyl)propylamine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of amines like (3-Isopropylphenyl)propylamine can be achieved through various methods. One common method is the reduction of nitriles or amides and nitro compounds . Another method involves the catalytic protodeboronation of pinacol boronic esters . A preparation method of N-methyl-3,3-diphenylpropylamine, which might be similar to the synthesis of this compound, has also been reported .Molecular Structure Analysis
The molecular structure of amines like this compound can be analyzed using various techniques. For instance, propylamine, a related compound, has a molecular formula of C3H9N and contains a total of 12 bonds, including 3 non-H bonds, 1 rotatable bond, and 1 primary amine .Chemical Reactions Analysis
The decomposition reactions of propylamine, a compound similar to this compound, have been studied in detail. Among the various decomposition pathways, the formation of propene and NH3 is significant, both kinetically and thermodynamically .Physical And Chemical Properties Analysis
The physical and chemical properties of amines like this compound can be determined using various techniques. For instance, propylamine, a related compound, is a colorless liquid with a strong, ammonia-like odor. It has a molar mass of 59.14 g/mol and a density of 0.717 g/mL at 25°C .Applications De Recherche Scientifique
Molecular Actions and Kinetics
- Molecular Actions on Human 5-HT3A Receptors : Propofol and its derivatives, including compounds related to (3-Isopropylphenyl)propylamine, have been studied for their effects on human 5-HT3A receptors. These receptors are involved in postoperative nausea and vomiting. The study found that propofol inhibits human 5-HT3A receptors, and this effect was also observed with less hydrophobic derivatives like 2-isopropylphenol (Barann, Lindén, Witten, & Urban, 2008).
Synthesis of Derivatives
- Syntheses of Dopamine Derivatives : Research has explored the synthesis of optical isomers of 2-(3,4-Dimethoxyphenyl)propylamine and related compounds, starting from materials like 3,4-dimethoxybenzyl cyanide. This area of study contributes to the broader field of organic chemistry and drug development (Brussee, Zonneveld, Jansen, & Gerritsma, 1978).
Modulation of GABAA Receptors
- Effects on GABAA Receptor Function : Propofol, chemically related to this compound, modulates GABAA receptor activation and desensitization in murine hippocampal neurons. This finding is significant for understanding the neurodepressive actions of propofol and its analogs (Orser, Wang, Pennefather, & MacDonald, 1994).
Conformational Isomerism Studies
- Study of Conformational Isomerism : Isopropylamine and n-propylamine, structurally related to this compound, have been investigated for their conformational isomerism using a combination of quantum-chemical calculations and high-resolution rotational spectroscopy. This research contributes to the understanding of molecular structures and dynamics (Melosso, Melli, Spada, et al., 2020).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of (3-Isopropylphenyl)propylamine are Trypsin-1 and Trypsin-2 . These are serine proteases that play a crucial role in various biological processes, including digestion and regulation of secretory pathways .
Mode of Action
It is known that many similar compounds interact with their targets by binding to the active site, thereby inhibiting the enzyme’s function . This interaction can lead to changes in the biochemical processes that these enzymes are involved in .
Biochemical Pathways
Given its targets, it is likely that it impacts the pathways involving proteolysis, a process that breaks down proteins into smaller polypeptides or single amino acids . This can have downstream effects on various biological processes, including digestion and regulation of secretory pathways .
Pharmacokinetics
These properties greatly impact the bioavailability of a compound, determining how much of the administered dose reaches the systemic circulation and how long the compound stays in the body .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its inhibition of Trypsin-1 and Trypsin-2 . By inhibiting these enzymes, this compound could potentially affect the processes these enzymes are involved in, such as digestion and regulation of secretory pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Propriétés
IUPAC Name |
3-propan-2-yl-N-propylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-4-8-13-12-7-5-6-11(9-12)10(2)3/h5-7,9-10,13H,4,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXFWWSEXZVIJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC=CC(=C1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-sulphonyl chloride](/img/structure/B1438511.png)
![4-{[(6,8-Dimethyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-1-yl)carbonyl]amino}benzoic acid](/img/structure/B1438513.png)
![Methyl 3-methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate](/img/structure/B1438514.png)

![2-Amino-N-[2-(5-methoxy-1H-indol-3-YL)ethyl]-acetamide hydrochloride](/img/structure/B1438519.png)
![3-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid](/img/structure/B1438520.png)



amine](/img/structure/B1438524.png)
![2-[(2,6-Dichlorophenyl)thio]quinoline-4-carboxylic acid](/img/structure/B1438525.png)
